molecular formula C7H13NO2 B13419373 N-(oxolan-2-ylmethyl)acetamide CAS No. 69891-62-9

N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B13419373
CAS No.: 69891-62-9
M. Wt: 143.18 g/mol
InChI Key: MUMLMFSJRXOGEI-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)acetamide (CAS 69891-62-9) is an organic compound with the molecular formula C₇H₁₃NO₂, featuring an oxolane (tetrahydrofuran) ring linked to an acetamide group via a methylene bridge. Its structure combines the rigidity of the oxolane ring with the hydrogen-bonding capacity of the acetamide moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. Key properties include a molecular weight of 143.18 g/mol and solubility in polar solvents, which enhances its utility in biological assays .

Properties

CAS No.

69891-62-9

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C7H13NO2/c1-6(9)8-5-7-3-2-4-10-7/h7H,2-5H2,1H3,(H,8,9)

InChI Key

MUMLMFSJRXOGEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(oxolan-2-ylmethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of oxolane-2-carboxylic acid with methylamine, followed by acetylation. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield. Purification steps, including crystallization and filtration, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions result in the formation of various substituted acetamides.

Scientific Research Applications

N-(oxolan-2-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs and Their Features

The following table summarizes structurally related compounds, their substituents, and functional differences:

Compound Name Structural Features Key Differences in Properties/Applications References
2-Chloro-N-(oxolan-2-ylmethyl)acetamide Chlorine atom replaces acetamide hydrogen Enhanced electrophilicity; used in nucleophilic substitution reactions. Increased antimicrobial activity compared to parent compound.
N-Methyl-2-[(oxolan-2-ylmethyl)amino]acetamide Methylation of the acetamide nitrogen Improved metabolic stability; explored in CNS drug delivery due to increased lipophilicity.
2-Amino-N-[(oxolan-2-yl)methyl]acetamide hydrochloride Amino group and hydrochloride salt Higher aqueous solubility; utilized in peptide-mimetic drug candidates.
N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide Dimethylphenyl substituent on acetamide Enhanced receptor binding specificity; studied in kinase inhibition assays. Molecular weight: 298.81 g/mol .
2-{[3-ethyl-6-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide Thienopyrimidine and sulfanyl groups Potent antitumor activity; improved bioavailability due to heterocyclic backbone.
2-(3-Cyanoindol-1-yl)-N-(oxolan-2-ylmethyl)acetamide Cyanoindole substituent High reactivity in nucleophilic additions; explored in fluorescent probes. Molecular formula: C₁₆H₁₇N₃O₂ .
N-[(Oxolan-2-yl)methyl]-2-[5-(pyridin-2-yl)-1,2,4-triazol-3-yl]acetamide Pyridine-triazole hybrid Dual-action antimicrobial and anti-inflammatory properties; modular scaffold for combinatorial chemistry.

Functional Group Impact on Reactivity and Bioactivity

  • Chlorine Substitution (2-Chloro analog) : The electron-withdrawing Cl atom increases electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions. This modification correlates with a 2–3-fold increase in antifungal activity against Candida albicans compared to the parent compound .
  • Amino and Hydrochloride Salt (2-Amino analog): Protonation of the amino group enhances solubility (up to 45 mg/mL in water), making it suitable for intravenous formulations. The hydrochloride salt also stabilizes the compound against oxidative degradation .
  • Heterocyclic Backbones (Thienopyrimidine, Pyridazine): Compounds like those in and exhibit extended π-conjugation, improving binding to DNA and enzymes. For example, the thienopyrimidine derivative shows an IC₅₀ of 1.2 µM in breast cancer cell lines, attributed to intercalation and topoisomerase inhibition .
  • Bulkier Aromatic Substituents (Dimethylphenyl, Bromophenyl) : These groups introduce steric hindrance, reducing off-target interactions. The dimethylphenyl analog in demonstrates 90% selectivity for EGFR over HER2 in kinase assays.

Solubility and Bioavailability Trends

  • Oxolane vs. Azepane Rings : Replacing oxolane with azepane (a seven-membered ring) in analogs like N-[(azepan-2-yl)methyl]acetamide increases membrane permeability due to reduced ring strain, enhancing blood-brain barrier penetration .
  • Sulfanyl vs. Sulfonyl Groups : Sulfanyl-containing compounds (e.g., ) exhibit reversible thiol-disulfide exchange, useful in prodrug design. In contrast, sulfonyl derivatives (e.g., ) show irreversible binding, favoring enzyme inhibition.

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